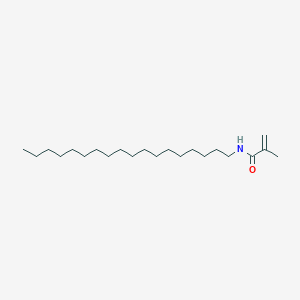

N-Octadecyl methacrylamide

Description

BenchChem offers high-quality N-Octadecyl methacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Octadecyl methacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-N-octadecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(24)21(2)3/h2,4-20H2,1,3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABGQABTFFNYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440161 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-61-6 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Octadecyl Methacrylamide: Properties, Synthesis, and Applications in Advanced Drug Delivery

This guide provides a comprehensive overview of N-Octadecyl methacrylamide (ODMA), a versatile hydrophobic monomer, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental physicochemical properties, synthesis and polymerization methodologies, and its burgeoning applications in the design of sophisticated drug delivery systems. The causality behind experimental choices and self-validating protocols are emphasized to ensure technical accuracy and practical utility.

Core Molecular and Physicochemical Profile

N-Octadecyl methacrylamide is a long-chain alkyl methacrylamide monomer prized for its significant hydrophobicity, which imparts unique self-assembly and thermal stability characteristics to the polymers it forms.[1] Its core identity is defined by its molecular formula and weight.

The IUPAC name for this compound is 2-methyl-N-octadecylprop-2-enamide.[2]

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₃NO | [3][4][5] |

| Molecular Weight | 337.58 g/mol | [3] |

| Alternate Molecular Weight | 337.6 g/mol | [4] |

| Appearance | White powder | [6] |

| Chemical Stability | Chemically stable with improved resistance to hydrolysis compared to acrylic/methacrylic esters.[6] | [6] |

These fundamental properties are the bedrock upon which our understanding of ODMA's behavior in polymerization reactions and its function in various applications are built. The long C18 alkyl chain is the primary contributor to its hydrophobic nature.

Synthesis of N-Octadecyl Methacrylamide Monomer

The synthesis of N-Octadecyl methacrylamide is typically achieved through the reaction of a long-chain amine with a reactive methacrylate derivative. A common and effective laboratory-scale synthesis involves the reaction of octadecylamine with methacryloyl chloride.

Synthetic Pathway: Acylation of Octadecylamine

This method is predicated on the nucleophilic attack of the primary amine of octadecylamine on the electrophilic carbonyl carbon of methacryloyl chloride.

Caption: Synthesis of N-Octadecyl methacrylamide.

Detailed Experimental Protocol

The following protocol outlines a robust method for the synthesis of N-Octadecyl methacrylamide.

Materials:

-

Octadecylamine

-

Methacryloyl chloride

-

Triethylamine

-

Chloroform

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve octadecylamine in chloroform in a round-bottom flask.

-

Add triethylamine to the solution. This acts as a base to neutralize the HCl byproduct of the reaction.

-

Cool the stirred solution to 0°C using an ice bath.

-

Add methacryloyl chloride dropwise to the cooled solution. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.[7]

-

Add a small amount of methanol to quench any unreacted methacryloyl chloride.[7]

-

Evaporate the bulk of the solvent under reduced pressure.

-

Add methanol to the concentrated mixture to precipitate the N-Octadecyl methacrylamide product while the triethylamine hydrochloride byproduct remains in solution.[7]

-

Filter the precipitate and wash with cold methanol to remove impurities.

-

Dry the purified product under vacuum.

Rationale for Experimental Choices:

-

Solvent: Chloroform is chosen for its ability to dissolve both the starting materials and the product.

-

Base: Triethylamine is a common choice as it is a non-nucleophilic base that effectively scavenges the generated HCl without interfering with the primary reaction.

-

Temperature Control: The initial cooling to 0°C is a critical safety and purity measure to manage the exothermicity of the acylation reaction.

Polymerization of N-Octadecyl Methacrylamide

N-Octadecyl methacrylamide can be polymerized through various techniques, with free-radical polymerization being a common and versatile method. This allows for the creation of homopolymers or copolymers with a wide range of other monomers.

Free-Radical Polymerization Workflow

The general workflow for the free-radical polymerization of N-Octadecyl methacrylamide involves the dissolution of the monomer and an initiator in a suitable solvent, followed by heating to initiate the polymerization.

Sources

- 1. polysciences.com [polysciences.com]

- 2. N-Octadecyl methacrylamide | C22H43NO | CID 10449750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-OCTADECYL METHACRYLAMIDE , 0.99 , 7283-61-6 - CookeChem [cookechem.com]

- 4. CAS号:7283-61-6-N-OCTADECYL METHACRYLAMIDE - N-Octadecyl methacrylamide-科华智慧 [kehuaai.com]

- 5. Page loading... [guidechem.com]

- 6. specialchem.com [specialchem.com]

- 7. chemrxiv.org [chemrxiv.org]

N-Octadecyl methacrylamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-Octadecyl Methacrylamide in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of N-Octadecyl Methacrylamide in Advanced Material Formulation

N-Octadecyl methacrylamide (ODMA) is a functional monomer distinguished by its unique amphiphilic structure, which consists of a long C18 hydrophobic alkyl chain and a hydrophilic methacrylamide group.[1][2] This architecture makes it a valuable component in the synthesis of polymers for a wide range of applications, including hydrophobic coatings, rheology modifiers in complex fluid systems, and the formation of self-assembling copolymers for biomedical applications like drug delivery.[3][4]

The successful application of ODMA, from polymerization kinetics to final product performance, is fundamentally dependent on its interaction with organic solvents. A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for process design, formulation stability, and achieving the desired material properties. This guide provides a comprehensive analysis of the principles governing ODMA solubility, a predictive assessment of its behavior in various organic solvents, and a robust, field-proven protocol for its experimental determination.

Theoretical Framework: The Physicochemical Drivers of Solubility

The dissolution of a solute like N-Octadecyl methacrylamide in a solvent is governed by the fundamental thermodynamic principle that the Gibbs free energy of mixing (ΔG_m) must be negative for the process to occur spontaneously.[5] This is practically interpreted through the adage "like dissolves like," which relates the intermolecular forces of the solute and solvent.[6]

The molecular structure of ODMA is the primary determinant of its solubility profile:

-

The Octadecyl Chain (C18H37): This long, non-polar alkyl chain dominates the molecule's character, imparting significant hydrophobicity. It readily interacts with non-polar solvents through van der Waals forces.

-

The Methacrylamide Group (-NHCO-C(CH₃)=CH₂): This portion of the molecule contains polar N-H and C=O bonds, creating a dipole moment and the capacity for hydrogen bonding.[7] This allows for favorable interactions with polar solvents.

Therefore, the solubility of ODMA in a given organic solvent is a result of the interplay between these two competing functionalities. A solvent that can effectively solvate both the non-polar tail and the polar head group will be the most effective.

Factors Influencing the Dissolution Process

The solubility of N-Octadecyl methacrylamide is not an intrinsic constant but is influenced by several external and internal factors. Understanding these relationships is key to controlling and predicting the dissolution process.

Caption: Key factors influencing the solubility of ODMA.

Solubility Profile of N-Octadecyl Methacrylamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |

| Non-Polar | Toluene, Hexane, Cyclohexane, Benzene | Soluble | The non-polar nature of these solvents leads to strong van der Waals interactions with the C18 alkyl chain of ODMA, effectively overcoming the solute-solute interactions. |

| Moderately Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Soluble | These solvents possess a balance of polarity that can interact favorably with the methacrylamide headgroup while also effectively solvating the long alkyl tail.[7] |

| Polar Aprotic | Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately to Sparingly Soluble | The high polarity of these solvents interacts strongly with the methacrylamide group, but they are less effective at solvating the non-polar C18 chain, potentially leading to lower overall solubility. Temperature increase may be required.[9] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The strong hydrogen-bonding network of short-chain alcohols interacts poorly with the dominant hydrophobic alkyl chain. Solubility is expected to be low. |

| Highly Polar Protic | Water | Insoluble | The significant hydrophobic character of the octadecyl chain prevents dissolution in water. The molecule is expected to be surface-active but not soluble. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure reproducible and accurate solubility measurements, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely adopted technique for determining the saturation solubility of a compound in a solvent.[5][10] This protocol is designed as a self-validating system, ensuring that a true equilibrium saturation is achieved.

Workflow for Experimental Solubility Determination

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

A. Materials and Equipment:

-

N-Octadecyl methacrylamide (solute)

-

Selected organic solvents (high purity grade)

-

Analytical balance (±0.1 mg precision)

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge with appropriate vial adapters

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

B. Procedure:

-

Preparation of Test Vials:

-

To a series of glass vials, add a precisely weighed amount of N-Octadecyl methacrylamide. Causality: It is critical to add an amount that is in excess of its expected solubility to ensure that the resulting solution is saturated. The presence of undissolved solid at the end of the experiment validates that equilibrium has been reached at the saturation point.[5]

-

Using a volumetric pipette, add a known volume (e.g., 10.0 mL) of the test solvent to each vial.

-

Securely seal the vials with screw caps.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixtures at a moderate speed for a minimum of 24 to 48 hours. Causality: This extended period is necessary for the dissolution process to reach thermodynamic equilibrium, especially for larger molecules or viscous solutions.[5] Shorter times can lead to an underestimation of solubility.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet all undissolved material. Causality: This step is crucial for ensuring that the supernatant withdrawn for analysis is free of any solid particles, which would artificially inflate the measured solubility.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a known volume (e.g., 5.0 mL) of the clear supernatant using a volumetric pipette. For added certainty, a syringe fitted with a solvent-compatible filter can be used.

-

Dispense the supernatant into a pre-weighed, clean, and dry petri dish or beaker. Record the exact weight of the empty container.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the ODMA (e.g., 60-70 °C). Alternatively, use a vacuum desiccator.

-

Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again. Repeat the drying and weighing cycle until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved ODMA by subtracting the initial weight of the empty container from the final weight.

-

Determine the solubility using the following formula:

-

Solubility (g / 100 mL) = (Mass of dissolved ODMA (g) / Volume of supernatant taken (mL)) * 100

-

-

Conclusion

N-Octadecyl methacrylamide exhibits a solubility profile dominated by its long hydrophobic alkyl chain, rendering it highly soluble in non-polar and moderately polar organic solvents. Its solubility decreases significantly with increasing solvent polarity, particularly in polar protic solvents like alcohols and water. For researchers, scientists, and formulation professionals, leveraging this predictive understanding allows for the rational selection of solvents in polymerization processes, coating formulations, and drug delivery system development. When precise quantitative data is required, the detailed shake-flask protocol provided herein offers a robust and reliable method for its determination, ensuring both accuracy and reproducibility in experimental outcomes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10449750, N-Octadecyl methacrylamide. PubChem. [Link]

-

Defense Technical Information Center (DTIC) (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [Link]

-

ResearchGate (2004). Methods to determine solubility parameters of polymers using inverse gas chromatography. ResearchGate. [Link]

-

ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Methods for Determining the Solubility Parameter of Additives for Lubricating Oils (2019). [Link]

-

Scribd. Industrial Polymer Chemistry: Experiment 1 Identification of Polymers From Solubility Tests. Scribd. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

ResearchGate (2019). On the crystallization behavior of frustrated alkyl groups in poly(n-octadecyl methacrylate). ResearchGate. [Link]

-

ResearchGate (2016). Effect of the Nature of Organic Solvent on the Association of N-acrylamides. ResearchGate. [Link]

-

Wikipedia. Methacrylamide. Wikipedia. [Link]

-

ChemRxiv (2022). Transition of Self-assembled Structures in Poly(N- octadecyl acrylamide-co-hydroxylethyl acrylamide) Random Copolymer Films. ChemRxiv. [Link]

-

ResearchGate (2015). Solubility study of polyacrylamide in polar solvents. ResearchGate. [Link]

-

RSC Publishing (2023). Transition of self-assembled structures in poly(N-octadecyl acrylamide-co-hydroxyethyl acrylamide) statistical copolymer films. RSC Publishing. [Link]

Sources

- 1. N-Octadecyl methacrylamide | C22H43NO | CID 10449750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-OCTADECYL METHACRYLAMIDE , 0.99 , 7283-61-6 - CookeChem [cookechem.com]

- 3. polysciences.com [polysciences.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

7-Methoxy-1-tetralone: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: Unveiling a Key Pharmaceutical Intermediate

7-Methoxy-1-tetralone, identified by CAS number 6836-19-7, is a versatile bicyclic ketone that has emerged as a critical building block in medicinal chemistry and organic synthesis.[1][2][3] Its structural motif is central to the synthesis of a range of biologically active molecules, most notably in the development of therapeutics targeting neurological disorders.[2][4] This guide provides an in-depth exploration of the properties, synthesis, and applications of 7-Methoxy-1-tetralone, with a particular focus on its role as a precursor to the novel antidepressant Agomelatine and its potential as an antitumor agent.[1][5] We will delve into the mechanistic underpinnings of its synthesis and biological activity, offering detailed, field-proven protocols for its preparation and evaluation.

Physicochemical Properties and Identification

7-Methoxy-1-tetralone is a white to grayish-white or brown crystalline solid at room temperature.[1][6] It is characterized by a tetralone core with a methoxy group at the 7-position, a feature that significantly influences its reactivity and biological interactions.[7] The compound is slightly soluble in water but readily dissolves in common organic solvents.[1]

Table 1: Physicochemical and Identification Data for 7-Methoxy-1-tetralone

| Property | Value | Source(s) |

| CAS Number | 6836-19-7 | [8][9] |

| Molecular Formula | C₁₁H₁₂O₂ | [8][10] |

| Molecular Weight | 176.21 g/mol | [8][11] |

| Appearance | White to grayish-white/brown solid/powder | [1][6] |

| Melting Point | 59-63 °C | [6][8] |

| Boiling Point | 593.64 K (calculated) | [12] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |

| Synonyms | 3,4-Dihydro-7-methoxy-1(2H)-naphthalenone, 7-Methoxy-α-tetralone | [2][11] |

| InChI Key | GABLTKRIYDNDIN-UHFFFAOYSA-N | [8] |

| SMILES | COc1ccc2CCCC(=O)c2c1 | [8] |

Spectroscopic data is crucial for the unambiguous identification and quality control of 7-Methoxy-1-tetralone. Key spectral features are available from various sources, including 1H NMR, 13C NMR, IR, and Mass Spectrometry.[13][14][15][16]

Synthesis of 7-Methoxy-1-tetralone: A Step-by-Step Protocol

The synthesis of 7-Methoxy-1-tetralone is a well-established multi-step process that is amenable to industrial scale-up.[5] The most common route involves a Friedel-Crafts acylation followed by a Wolff-Kishner reduction and a final intramolecular Friedel-Crafts acylation (cyclization).[5] The causality behind this synthetic strategy lies in the careful construction of the carbon skeleton and the strategic placement of functional groups.

Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone

This protocol details the synthesis of 7-Methoxy-1-tetralone from anisole and succinic anhydride.

Step 1: Synthesis of 3-(4-methoxybenzoyl)propionic acid (Friedel-Crafts Acylation)

-

To a 250 mL three-necked flask equipped with a stirrer, add 100 mL of dichloromethane.

-

Under stirring, add 25.9 g (1.942 mol) of anhydrous aluminum chloride and 10 g (0.092 mol) of anisole.

-

Cool the mixture to -5 to 5°C and add 9.7 g (0.097 mol) of succinic anhydride in portions, maintaining the temperature range.

-

Allow the reaction to proceed for 4 hours at this temperature.

-

After the reaction is complete, carefully transfer the reaction mixture to 200 mL of 3 mol/L dilute hydrochloric acid.

-

Evaporate the dichloromethane under reduced pressure to precipitate the product in the aqueous phase.

-

Filter the precipitate and dry to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 3-(4-methoxybenzoyl)propionic acid as white crystals.[5]

Step 2: Synthesis of 4-(4-methoxyphenyl)butyric acid (Wolff-Kishner Reduction)

-

In a 250 mL three-necked flask, add 100 mL of diethylene glycol.

-

Add 12 g (0.058 mol) of 3-(4-methoxybenzoyl)propionic acid, 7.2 g (0.115 mol) of 80% hydrazine hydrate, and 13 g (0.232 mol) of potassium hydroxide.

-

Slowly heat the mixture to 150-180°C and reflux for 4 hours.

-

After cooling, transfer the mixture to 1 L of water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with approximately 50 mL of water, and dry at 45-50°C to obtain 4-(4-methoxyphenyl)butyric acid as a white powder.[5]

Step 3: Synthesis of 7-Methoxy-1-tetralone (Intramolecular Friedel-Crafts Acylation)

-

To a 100 mL three-necked flask, add 20 g of concentrated sulfuric acid and heat to 50-60°C.

-

Add 10 g (0.052 mol) of 4-(4-methoxyphenyl)butyric acid in portions, maintaining the temperature.

-

Keep the reaction mixture at this temperature for 1 hour.

-

After the reaction, pour the mixture into 350 mL of cold water.

-

Extract the product with toluene (3 x 350 mL).

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Add 50 mL of petroleum ether to the residue to induce crystallization, affording 7-Methoxy-1-tetralone.[5]

Reaction Mechanisms

The synthesis hinges on two key named reactions: the Friedel-Crafts acylation and the Knoevenagel condensation (relevant for derivatization).

-

Intramolecular Friedel-Crafts Acylation: The final cyclization step to form the tetralone ring is an intramolecular Friedel-Crafts acylation. The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to close the ring and, after deprotonation, form the final product.[7][17][18]

Caption: Intramolecular Friedel-Crafts Acylation of 4-(4-methoxyphenyl)butyric acid.

-

Knoevenagel Condensation: 7-Methoxy-1-tetralone can undergo Knoevenagel condensation with compounds containing active methylene groups, such as glyoxylic acid, in the presence of a base.[19][20] This reaction is a nucleophilic addition followed by dehydration, leading to the formation of a new carbon-carbon double bond.[10][21]

Caption: Knoevenagel Condensation of 7-Methoxy-1-tetralone with Glyoxylic Acid.

Applications in Drug Development

Key Intermediate in Agomelatine Synthesis

7-Methoxy-1-tetralone is a pivotal intermediate in the synthesis of Agomelatine, a novel antidepressant.[1][5] Agomelatine's unique mechanism of action as a melatonergic agonist (MT1 and MT2 receptors) and a serotonergic (5-HT2C) antagonist underscores the importance of its synthetic precursors. The tetralone core of 7-Methoxy-1-tetralone provides the necessary framework for the elaboration of the final drug molecule.

Antitumor Activity

Recent research has highlighted the potential of 7-Methoxy-1-tetralone as a potent antitumor agent.[13][22] Studies have shown that it can inhibit the proliferation and migration of cancer cells, particularly in hepatocellular carcinoma (HCC), and induce apoptosis.[13]

Mechanism of Antitumor Action

The anticancer effects of 7-Methoxy-1-tetralone are attributed to its ability to modulate key signaling pathways involved in cell growth, survival, and metastasis. Specifically, it has been shown to decrease the protein levels of:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.

-

MMP2 and MMP9 (Matrix Metallopeptidases): Enzymes involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.

-

p-AKT (Phosphorylated Protein Kinase B): A key component of the PI3K/AKT signaling pathway, which promotes cell survival and proliferation.[13][22]

By downregulating these proteins, 7-Methoxy-1-tetralone effectively disrupts the cellular machinery that cancer cells rely on for their growth and spread.

Caption: Proposed mechanism of antitumor action of 7-Methoxy-1-tetralone.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 7-Methoxy-1-tetralone on the proliferation of cancer cells, such as the HepG2 human liver cancer cell line.

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

After 24 hours, treat the cells with varying concentrations of 7-Methoxy-1-tetralone for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The inhibition rate is calculated relative to untreated control cells.[23]

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the induction of apoptosis in cancer cells following treatment with 7-Methoxy-1-tetralone.

-

Treat HepG2 cells with different concentrations of 7-Methoxy-1-tetralone for 48 hours.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][24]

Western Blot Analysis

This protocol is used to measure the protein expression levels of NF-κB, MMP2, MMP9, and p-AKT.

-

Treat HepG2 cells with 7-Methoxy-1-tetralone and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for NF-κB, MMP2, MMP9, and p-AKT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.[25][26][27]

Safety and Handling

7-Methoxy-1-tetralone is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[14][19] It may cause skin and eye irritation and respiratory irritation.[14][19] Work should be conducted in a well-ventilated area or a fume hood.[14] In case of contact, rinse the affected area with plenty of water.[19]

Conclusion

7-Methoxy-1-tetralone is a compound of significant interest to the pharmaceutical and drug development industries. Its utility as a key intermediate in the synthesis of Agomelatine is well-established, and emerging research on its antitumor properties opens up new avenues for therapeutic development. This guide has provided a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and an exploration of its biological activities with accompanying experimental methodologies. A thorough understanding of this versatile molecule will undoubtedly continue to fuel innovation in the design and synthesis of novel therapeutic agents.

References

-

Wen, Y., et al. (2020). 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression. Frontiers in Oncology, 10, 58. Retrieved from [Link]

-

NIST. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Chem. Proc.. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

World Journal of Gastroenterology. (2007). Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin. World J Gastroenterol, 13(48), 6438-6443. Retrieved from [Link]

-

HTS Biopharma. (n.d.). 7-Methoxy-1-Tetralone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

BMC Complementary and Alternative Medicine. (2016). Polyphyllin VII induces apoptosis in HepG2 cells through ROS-mediated mitochondrial dysfunction and MAPK pathways. BMC Complement Altern Med, 16, 59. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 7-Methoxy-1-tetralone (CAS 6836-19-7). Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

-

NIST. (n.d.). 7-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (2014). How to examine the constitutive NF-κB activation by Western or RT-PCR? Are negative control needed?. Retrieved from [Link]

-

Cheméo. (n.d.). 7-Methoxy-1-tetralone. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analyses of MMP-2 and MMP-9 protein expression after CG stimulation. Retrieved from [Link]

Sources

- 1. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 7-Methoxy-1-tetralone | 6836-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. suven.com [suven.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

- 12. chemeo.com [chemeo.com]

- 13. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR spectrum [chemicalbook.com]

- 14. 7-Methoxy-1-tetralone [webbook.nist.gov]

- 15. 7-Methoxy-1-tetralone [webbook.nist.gov]

- 16. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. mdpi.com [mdpi.com]

- 20. sciforum.net [sciforum.net]

- 21. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Polyphyllin VII induces apoptosis in HepG2 cells through ROS-mediated mitochondrial dysfunction and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. novusbio.com [novusbio.com]

- 26. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]

- 27. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Purity and Characterization of N-Octadecyl Methacrylamide (ODMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Monomer Purity in Advanced Applications

N-Octadecyl methacrylamide (ODMA), a long-chain alkyl methacrylamide, is a cornerstone monomer for developing advanced polymer systems. Its unique amphiphilic nature, stemming from a hydrophilic methacrylamide head and a long, hydrophobic C18 alkyl tail, makes it invaluable in applications ranging from drug delivery systems to hydrophobic coatings.[1] In drug development, polymers incorporating ODMA can form sophisticated structures like micelles or nanoparticles that encapsulate and protect therapeutic agents, enhancing their solubility and stability.[1][2]

However, the successful synthesis of these high-performance polymers is fundamentally dependent on the purity of the starting ODMA monomer. Impurities, such as unreacted starting materials (e.g., octadecylamine), byproducts from synthesis, or inhibitors added for stability, can have cascading negative effects.[3][4] These contaminants can unpredictably alter polymerization kinetics, reduce the final molecular weight, and, most critically, introduce toxicity, rendering the resulting polymer unsuitable for biomedical applications. Therefore, a rigorous, multi-technique approach to purification and characterization is not merely a quality control step but a prerequisite for reproducible and reliable research.

The Purification Imperative: From Raw Material to High-Purity Monomer

Commercial ODMA is often supplied at technical grades, which is insufficient for sensitive applications. The long alkyl chain imparts a waxy, low-solubility nature to the monomer, making purification a non-trivial challenge. Recrystallization stands as the most effective and widely adopted method for purifying ODMA and similar long-chain monomers.[5][6]

The Science of Recrystallization for ODMA

The principle of recrystallization is to exploit the differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.[6] For ODMA, the ideal solvent must effectively dissolve the monomer at an elevated temperature but exhibit poor solubility upon cooling, allowing the pure ODMA to crystallize while impurities remain in the mother liquor.

Methanol and ethanol are excellent solvent choices.[5][7] The alcohol's polarity is sufficient to interact with the methacrylamide headgroup, while its nonpolar character can solvate the long C18 tail, especially upon heating.

Field-Proven Recrystallization Protocol for N-Octadecyl Methacrylamide

-

Solvent Selection & Dissolution: Place the crude ODMA powder in an Erlenmeyer flask. Add a minimal amount of methanol (or ethanol). Heat the mixture gently on a hot plate (e.g., to 55-60°C) with constant stirring until the solid completely dissolves.[7] The goal is to create a saturated solution; adding excess solvent will reduce the final yield.

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration step to remove them. This prevents them from being trapped in the crystal lattice of the purified product.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of large, well-defined crystals, which are typically purer than the fine precipitates formed by crash cooling.

-

Induce Further Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator (e.g., 0-5°C) for at least one hour to maximize the precipitation of the pure monomer from the solution.[5][7]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.

-

Drying: Dry the purified crystals under a vacuum at a mild temperature to remove all residual solvent. The final product should be a free-flowing, white crystalline powder.

This entire process is a self-validating loop when combined with the characterization techniques described below. The success of the purification is directly measured by the analytical data obtained in the subsequent steps.

Caption: Orthogonal Characterization Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR are arguably the most powerful techniques for confirming the molecular structure of ODMA. They provide unambiguous evidence of the covalent framework and can readily detect impurities, including residual solvents from purification.

¹H NMR Spectroscopy: The proton NMR spectrum gives a quantitative map of all hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Description |

| a | ~ 5.7 | Vinyl Proton (trans to C=O) |

| b | ~ 5.3 | Vinyl Proton (cis to C=O) |

| c | ~ 6.0 - 6.5 | N-H Proton (Amide) |

| d | ~ 1.9 | Methyl Group on double bond (-CH₃) |

| e | ~ 3.2 | Methylene group next to N (-CH₂-NH) |

| f | ~ 1.5 | Methylene group β to N (-CH₂-CH₂-NH) |

| g | ~ 1.2-1.3 | Bulk Methylene Chain (-(CH₂)₁₅-) |

| h | ~ 0.88 | Terminal Methyl Group (-CH₃) |

Note: Peak positions are approximate and can vary slightly based on solvent and instrument.

¹³C NMR Spectroscopy: This provides a count of unique carbon environments, complementing the ¹H NMR data. Key expected shifts include the carbonyl (C=O) carbon around 168 ppm, the vinyl carbons (~120-140 ppm), and the numerous aliphatic carbons of the octadecyl chain (14-35 ppm). The presence of unexpected signals would indicate impurities. [8]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and effective technique for verifying the presence of key functional groups within the ODMA molecule. It is particularly useful for confirming the successful synthesis and for detecting impurities with distinct infrared absorptions.

Key FTIR Absorption Bands for ODMA:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~ 3300 | N-H Stretch | Amide |

| 2920 & 2850 | C-H Stretch | Alkyl CH₂ and CH₃ |

| ~ 1660 | C=O Stretch (Amide I) | Amide |

| ~ 1620 | C=C Stretch | Vinyl |

| ~ 1550 | N-H Bend (Amide II) | Amide |

The disappearance of bands corresponding to starting materials (e.g., amine stretches if starting from octadecylamine) and the presence of all the listed characteristic peaks provide strong evidence of the correct product. [9][10]

Differential Scanning Calorimetry (DSC): The Gold Standard for Purity

For a crystalline solid like ODMA, the melting point is a sharp and sensitive indicator of purity. [11][12]DSC is the premier technique for measuring this property. [13]A pure compound will exhibit a sharp, well-defined melting endotherm at a specific temperature. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak. [14]

-

Experimental Insight: After recrystallization, a successful purification of ODMA should result in a DSC thermogram showing a significantly sharper melting peak and a higher onset temperature compared to the crude material. For high-purity ODMA, a melting range of 1-2°C is expected. ASTM E928 provides a standardized method for determining mole percent purity from the DSC melting curve, offering a quantitative assessment. [14]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. [15]For a monomer like ODMA, TGA is used to determine its thermal stability and decomposition temperature. [16][17]This is critical information, as it defines the upper-temperature limit for processing and polymerization without degrading the monomer. A typical TGA curve for pure ODMA will show negligible mass loss until the onset of thermal decomposition. [18]The presence of volatile impurities, such as residual solvent, would be evident as an early mass loss step at a lower temperature.

Conclusion: An Integrated Strategy for Quality Assurance

The reliability of advanced polymeric materials, particularly in the highly regulated field of drug development, begins with the uncompromising quality of the constituent monomers. For N-Octadecyl methacrylamide, a systematic and integrated workflow of purification and characterization is essential. Recrystallization serves as a robust method to remove process-related impurities. However, the success of this purification can only be validated through a comprehensive analytical suite. The combination of NMR for structural verification, FTIR for functional group confirmation, DSC for purity assessment, and TGA for thermal stability provides the necessary data to release a monomer batch with confidence. This rigorous approach ensures reproducibility, enhances the performance of the final polymer, and upholds the scientific integrity required for developing next-generation technologies.

References

-

N-Octadecyl methacrylamide | C22H43NO . PubChem, National Institutes of Health. [Link]

-

FTIR spectra of octadecyl methacrylate-acrylamide-N,N′-bis(acryloyl) . ResearchGate. [Link]

-

(PDF) Thermogravimetric Analysis of Polymers . ResearchGate. [Link]

- Purification process of methacrylamide.

-

Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems | Request PDF . ResearchGate. [Link]

-

Differential scanning calorimetry . Wikipedia. [Link]

-

Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide | Request PDF . ResearchGate. [Link]

-

Thermogravimetric analysis . Wikipedia. [Link]

- Process for the preparation of N-substituted acrylamides.

-

On the crystallization behavior of frustrated alkyl groups in poly(n-octadecyl methacrylate) | Request PDF . ResearchGate. [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics . Intertek. [Link]

-

Fourier‐transform infrared spectra of octadecyl methacrylate (OMA) . ResearchGate. [Link]

-

Transition of Self-assembled Structures in Poly(N- octadecyl acrylamide-co-hydroxylethyl acrylamide) Random Copolymer Films . ChemRxiv. [Link]

-

Orientation of poly(octadecyl methacrylate) and poly(octadecyl acrylate) in Langmuir-Blodgett monolayers investigated by polarized infrared spectroscopy . ACS Publications. [Link]

-

Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels . MDPI. [Link]

-

Thermogravimetric Analysis (TGA) For Polymers Explained!!! . YouTube. [Link]

-

Synthesis, Characterization and Performance Evaluation of Poly Octadecyl . IOSR Journal. [Link]

-

Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics | Request PDF . ResearchGate. [Link]

-

Octadecyl methacrylate (CAS 112-08-3) - Chemical & Physical Properties . Cheméo. [Link]

-

Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) . Curing Doctor. [Link]

- Purification of acrylamide.

-

Synthesis and Characterization of Poly(N-hydroxyethylacrylamide) for Long-Term Antifouling Ability . ACS Publications. [Link]

-

Transition of Self-assembled Structures in Poly(N- octadecyl acrylamide-co-hydroxylethyl acrylamide) Random Copolymer Films . Cambridge Open Engage. [Link]

-

Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition . NC State University Libraries. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

-

Purity Determination and DSC Tzero Technology . TA Instruments. [Link]

-

Two-dimensional NMR studies of acrylate copolymers *. IUPAC. [Link]

-

Acrylamide | C3H5NO . PubChem, National Institutes of Health. [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course . YouTube. [Link]

-

Poly(octadecyl methacrylate) or Poly(stearyl methacrylate) . Polymer Source. [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mt.com [mt.com]

- 7. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]

- 8. publications.iupac.org [publications.iupac.org]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics [intertek.com]

- 13. youtube.com [youtube.com]

- 14. tainstruments.com [tainstruments.com]

- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the Thermal Properties of N-Octadecyl Methacrylamide Polymers

This guide provides a comprehensive exploration of the thermal characteristics of N-Octadecyl methacrylamide polymers and their structural analogs. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer a foundational understanding of the physicochemical phenomena governing the behavior of these materials. We will delve into the causality behind experimental choices and provide robust, field-tested protocols for accurate characterization.

Introduction: The Unique Nature of Side-Chain Crystallizable Polymers

Poly(N-octadecyl methacrylamide) (PODMAm) belongs to a fascinating class of materials known as side-chain crystallizable polymers. The defining feature of these polymers is a flexible backbone to which long, paraffinic side chains are attached. While the backbone itself is amorphous, the C18 alkyl chains have sufficient length and mobility to self-assemble into ordered, crystalline lamellae.[1] This unique architecture means that the polymer's most significant thermal transitions are not governed by the main chain, but by the cooperative melting and crystallization of these pendant side chains.[2][3]

This behavior imparts sharp, reversible phase transitions at temperatures that can be tuned by molecular design, making them exceptional candidates for applications such as thermal energy storage and, critically for our audience, temperature-responsive drug delivery systems.[4] Understanding and precisely characterizing these thermal properties is paramount to designing and validating their function.

The Core Phenomenon: Reversible Side-Chain Crystallization

The primary thermal event in PODMAm and similar polymers like poly(stearyl methacrylate) is a first-order phase transition corresponding to the melting of the octadecyl side chains. Below the melting temperature (Tm), the side chains pack into a highly ordered, crystalline structure, rendering the material opaque and solid-like. Above the Tm, the side chains gain conformational freedom and become amorphous, leading to a significant change in the material's physical properties, such as modulus and optical transparency.

This transition is not a melting of the entire polymer in the traditional sense but rather a solid-solid or solid-gel transition, as the main polymer backbone remains intact.[4] The process is fully reversible, with the side chains re-crystallizing upon cooling.

Caption: Reversible phase transition based on side-chain ordering.

Foundational Characterization Techniques: DSC and TGA

To fully elucidate the thermal profile of PODMAm, two complementary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Differential Scanning Calorimetry (DSC): This is the cornerstone technique for investigating the phase transitions of these polymers. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It provides quantitative data on transition temperatures (melting, crystallization, and glass transition) and the enthalpy (latent heat) associated with these events.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is used to determine the thermal stability of the polymer and the kinetics of its decomposition, providing critical information about its upper service temperature and degradation profile.[6]

The following workflow illustrates the logical progression from sample preparation to final data interpretation for a comprehensive thermal analysis.

Caption: Standard workflow for the thermal characterization of polymers.

Quantitative Analysis of Phase Transitions via DSC

A DSC thermogram of PODMAm reveals a distinct endothermic peak during the heating cycle, which corresponds to the melting of the octadecyl side chains. The corresponding exothermic peak is observed upon cooling as the side chains recrystallize.

Causality in Experimental Design: A standard "heat-cool-heat" cycle is employed for a crucial reason. The first heating scan serves to erase the sample's previous thermal history, ensuring that any observed transitions are intrinsic to the material and not artifacts of its prior processing or storage conditions.[5] The cooling scan provides information on crystallization behavior, while the second heating scan yields the most reliable and reproducible data for the melting transition.[5][8]

Summary of Thermal Transition Data

The following table summarizes typical thermal properties for poly(stearyl methacrylate) (PSMA), a close structural analog of PODMAm, which serves as an excellent proxy.

| Polymer | Onset Phase Transition Temp. (°C) (Heating) | Latent Heat of Fusion (J/g) | Onset Crystallization Temp. (°C) (Cooling) | Latent Heat of Crystallization (J/g) |

| Poly(stearyl methacrylate) (PSMA) | 25.9 - 33.4 | 38.4 - 83.8 | 20.5 - 21.0 | 39.5 - 51.5 |

Data synthesized from reference[4]. Note: Exact values are dependent on molecular weight and synthesis method.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol is designed as a self-validating system for obtaining reliable transition data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan.

-

Causality: This sample size is optimal for ensuring good thermal contact and a detectable heat flow signal without introducing significant thermal gradients within the sample.

-

-

Instrument Setup:

-

Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.[5]

-

Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Causality: The inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring that only the desired physical transitions are measured.

-

-

Thermal Program Execution:

-

Step 1 (Erase Thermal History): Equilibrate the sample at 25°C. Heat the sample from 25°C to 150°C at a rate of 10°C/min.[5]

-

Causality: Heating well above the expected melting point ensures all side-chain crystallinity is removed.

-

Step 2 (Controlled Crystallization): Hold isothermally for 3 minutes. Cool the sample from 150°C to -20°C at 10°C/min.[5]

-

Causality: A controlled cooling rate allows for reproducible crystallization kinetics. Holding isothermally ensures the sample temperature is uniform before cooling.

-

Step 3 (Data Acquisition): Hold isothermally for 3 minutes. Heat the sample from -20°C to 150°C at 10°C/min.[5]

-

Causality: This second heating scan provides the data for analysis. Starting from a low temperature ensures the entire melting transition is captured.

-

-

Data Analysis:

-

From the second heating scan, determine the onset temperature and peak temperature of the endothermic melting event.

-

Integrate the area of the endothermic peak to calculate the latent heat of fusion (ΔH) in J/g.

-

Analyze the cooling scan to determine the onset and peak of the exothermic crystallization event.

-

Assessing Thermal Stability via TGA

TGA is critical for defining the upper temperature limit at which the polymer can be processed or used without undergoing chemical decomposition. The analysis provides an onset temperature of decomposition and can reveal single-step or multi-step degradation pathways.

Causality in Experimental Design: The choice of atmosphere is the most critical parameter in TGA.[5] An inert atmosphere (nitrogen) is used to study the inherent thermal stability of the polymer backbone, while an oxidative atmosphere (air) is used to assess its stability in real-world processing and application environments where oxygen is present.[7]

Summary of Thermal Decomposition Data

The following table provides representative decomposition temperatures for poly(octadecyl methacrylate), a close analog.

| Polymer | Onset Decomposition Temp. (°C) | Temp. at 10% Weight Loss (°C) | Temp. at 50% Weight Loss (°C) | Atmosphere |

| Poly(octadecyl methacrylate) (PODMA) | ~250 | Not Specified | ~375 | Nitrogen |

Data synthesized from reference[5].

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the dry polymer sample into a ceramic or platinum TGA pan.[5]

-

Causality: This mass is sufficient to provide a clear weight-loss signal while being small enough to minimize heat transfer delays.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Select the desired atmosphere (e.g., high-purity nitrogen) and set the purge gas flow rate (typically 20-50 mL/min).

-

-

Thermal Program Execution:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 30°C).

-

Heat the sample at a constant linear rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the decomposition region (e.g., 600°C).[5][9]

-

Causality: A constant heating rate ensures that the decomposition kinetics are measured under consistent conditions, allowing for comparison between samples.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset of decomposition, often defined by the intersection of tangents to the pre-decomposition baseline and the decomposition slope.

-

Identify the temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%).

-

Calculate the first derivative of the weight loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[5]

-

Conclusion

The thermal properties of N-Octadecyl methacrylamide polymers are fundamentally dictated by the reversible crystallization and melting of their long alkyl side chains. This phenomenon imparts a sharp, well-defined phase transition that can be precisely characterized using Differential Scanning Calorimetry. Thermogravimetric Analysis complements this by establishing the material's ultimate thermal stability. A thorough understanding and application of these analytical techniques, guided by the robust protocols provided herein, are essential for any researcher or developer seeking to harness the unique temperature-responsive capabilities of these advanced polymers for therapeutic or materials science applications.

References

-

Bicer, M. (n.d.). Synthesis of High Molecular Weight Polystearylacrylate and Polystearylmethacrylate Polymers via ATRP Method as Thermal. Available at: [Link]

-

Li, Q. (2022). Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. MDPI. Available at: [Link]

-

Vesterinen, A.-H., Rich, J., & Seppälä, J. (2010). Synthesis and solution rheology of poly[(stearyl methacrylate)-stat-([2-(methacryloyloxy)ethyl] trimethyl ammonium iodide)]. Aaltodoc. Available at: [Link]

-

RSC Publishing (n.d.). Synthesis of poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) nanoparticles in n-octane and associated thermoreversible polymorphism. Available at: [Link]

-

ResearchGate (n.d.). Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. Available at: [Link]

-

ResearchGate (n.d.). Differential scanning calorimetry curves of octadecyl methacrylate.... Available at: [Link]

-

ChemRxiv (2022). Transition of Self-assembled Structures in Poly(N- octadecyl acrylamide-co-hydroxylethyl acrylamide) Random Copolymer Films. Available at: [Link]

-

Wikipedia (n.d.). Crystallization of polymers. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of a poly(stearyl methacrylate) (PSMA) macro-CTA via RAFT.... Available at: [Link]

-

ResearchGate (2025). Synthesis of Poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) Nanoparticles in n-Octane and Associated Thermoreversible Polymorphism. Available at: [Link]

-

Amanote Research (n.d.). (PDF) Phase Transition Behavior in Side-Chain Liquid. Available at: [Link]

-

Lotz, B. (n.d.). Phase Transitions and Structure - Of Crystalline Polymers. Available at: [Link]

-

Kazyuka, E. O., et al. (n.d.). Thermal Properties of Copolymerization Products of Methyl Methacrylate with Methacrylamide. Available at: [Link]

-

Ahmed, M. R., Mohammed, A. H. A.-K., & hamad, M. A. (n.d.). Synthesis, Characterization and Performance Evaluation of Poly Octadecyl. IOSR Journal. Available at: [Link]

-

Sump4.com (n.d.). Thermogravimetry of Polymers. Available at: [Link]

-

Gaur, U., Lau, S.-f., Wunderlich, B. B., & Wunderlich, B. (n.d.). VI. Acrylic Polymers. NIST. Available at: [Link]

-

RSC Publishing (2023). hydroxyethyl acrylamide) statistical copolymer films. Available at: [Link]

-

The University of Texas at Austin (n.d.). Physical Properties of Poly (n-alkyl acrylate) Copolymers. Available at: [Link]

-

SciSpace (n.d.). thermal-degradation-analysis-of-polymeric-materials-by-cssskukisb.pdf. Available at: [Link]

-

NIH (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Available at: [Link]

-

ResearchGate (2019). (PDF) Thermogravimetric Analysis of Polymers. Available at: [Link]

-

ResearchGate (2025). Analysis of DSC curve of dodecyl methacrylate polymerization by two-peak deconvolution method. Available at: [Link]

Sources

- 1. Crystallization of polymers - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. ijeas.org [ijeas.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sump4.com [sump4.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

The Intrinsic Hydrophobicity of N-Octadecyl methacrylamide: A Technical Guide for Advanced Applications

Abstract

N-Octadecyl methacrylamide (ODMA) is a long-chain alkyl methacrylamide monomer distinguished by its pronounced hydrophobicity. This characteristic is pivotal to its utility in a multitude of applications, ranging from the development of novel drug delivery systems to the engineering of specialized surface coatings.[1] The incorporation of ODMA into polymer systems allows for the precise modulation of surface energy, water repellency, and self-assembly behavior.[1] This technical guide provides an in-depth exploration of the molecular origins of ODMA's hydrophobicity, outlines methodologies for its synthesis and polymerization, details protocols for the characterization of its hydrophobic nature, and discusses its application in cutting-edge research and development, particularly within the biomedical and pharmaceutical fields.

Introduction: The Significance of Hydrophobicity in Material Science

Hydrophobicity, or the tendency to repel water, is a fundamental property in material science that dictates the interaction between a material and an aqueous environment.[2] This "water-fearing" behavior is crucial in the design of materials for a vast array of applications, including biocompatible medical devices, controlled drug delivery matrices, and protective microelectronic coatings.[2] The hydrophobic character of a polymer influences its biocompatibility, stability, and its interactions with biological components like cell membranes and proteins.[3][4][5] In the realm of drug delivery, hydrophobic polymers are instrumental in encapsulating and controlling the release of a wide spectrum of therapeutic agents.[2][6]

N-Octadecyl methacrylamide (ODMA), with its long C18 alkyl chain, is a key monomer for imparting significant hydrophobicity to polymer systems.[1] Its robust chemical stability, particularly its resistance to hydrolysis compared to acrylic esters, further enhances its value in long-term applications.[7] This guide will delve into the core principles governing the hydrophobicity of ODMA and its polymers, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness its unique properties.

Molecular Architecture and the Origins of Hydrophobicity

The pronounced hydrophobicity of N-Octadecyl methacrylamide is a direct consequence of its molecular structure. The molecule consists of a hydrophilic methacrylamide head and a long, hydrophobic octadecyl (C18) tail.

-

The Octadecyl Tail: The 18-carbon alkyl chain is the primary contributor to the molecule's water-repellent nature. This long, nonpolar hydrocarbon chain is incapable of forming hydrogen bonds with water molecules. When exposed to an aqueous environment, these chains tend to aggregate, minimizing their contact with water in a phenomenon known as the hydrophobic effect.

-

The Methacrylamide Head: The methacrylamide group, containing an amide linkage, possesses some hydrophilic character due to the potential for hydrogen bonding. However, the overwhelming influence of the long alkyl chain dominates the overall properties of the monomer, rendering it highly hydrophobic.

The chemical formula for N-Octadecyl methacrylamide is C22H43NO, and its molecular weight is approximately 337.58 g/mol .[8][9]

Synthesis and Polymerization of N-Octadecyl methacrylamide

The synthesis of ODMA and its subsequent polymerization are critical steps that define the final properties of the resulting material. Understanding these processes is key to tailoring the hydrophobicity and other characteristics for specific applications.

Synthesis of ODMA Monomer

A common method for synthesizing N-Octadecyl methacrylamide involves the reaction of octadecylamine with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an organic solvent like chloroform.

Diagram: Synthesis of N-Octadecyl methacrylamide

Caption: Reaction scheme for the synthesis of ODMA.

Polymerization of ODMA

ODMA can be polymerized or copolymerized using various techniques to create a wide range of materials with tailored properties. Free-radical polymerization is a common and versatile method.

Experimental Protocol: Free-Radical Polymerization of ODMA

-

Reactant Preparation: Dissolve the desired amount of N-Octadecyl methacrylamide monomer and a free-radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), in a suitable solvent (e.g., toluene) within a reaction flask.[10]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for a sufficient period to remove oxygen, which can inhibit the polymerization process.[10]

-

Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 70°C for AIBN) while stirring continuously.[10] The reaction time will vary depending on the desired molecular weight and conversion (e.g., 5 hours).[10]

-

Termination and Precipitation: After the desired reaction time, cool the mixture and terminate the polymerization. Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol.[10]

-

Purification and Drying: Collect the precipitated polymer by filtration. Purify the polymer by re-dissolving it in a suitable solvent (e.g., chloroform) and re-precipitating it in the non-solvent. Repeat this process as necessary. Dry the final polymer product under vacuum until a constant weight is achieved.[10]

Copolymerization of ODMA with hydrophilic monomers, such as hydroxyethyl acrylamide (HEAm), allows for the creation of amphiphilic copolymers with tunable hydrophobic/hydrophilic balances.[11][12] These copolymers can self-assemble into various structures, such as micelles or lamellae, in aqueous environments.[11][12]

Characterization of Hydrophobicity

Quantifying the hydrophobicity of ODMA-containing polymers and surfaces is essential for understanding their behavior and performance. Several techniques are commonly employed for this purpose.

Contact Angle Measurement

Contact angle goniometry is a direct and widely used method to assess the wettability of a surface.[13] A droplet of a liquid, typically water, is placed on the surface of the material, and the angle formed at the three-phase (solid, liquid, and vapor) contact line is measured.[13]

-

High Contact Angle (>90°): Indicates a hydrophobic surface where the water droplet beads up, minimizing contact with the surface.

-

Low Contact Angle (<90°): Indicates a hydrophilic surface where the water droplet spreads out, maximizing contact.

Experimental Protocol: Static Contact Angle Measurement

-

Substrate Preparation: Prepare a flat, smooth film of the ODMA-containing polymer on a suitable substrate (e.g., a glass slide) by methods such as spin-coating or solution casting. Ensure the surface is clean and free of contaminants.

-

Droplet Deposition: Using a precision syringe, carefully deposit a small droplet of deionized water (typically a few microliters) onto the polymer surface.

-

Image Acquisition: Capture a high-resolution image of the droplet profile using a goniometer equipped with a camera.

-

Angle Measurement: Analyze the captured image using software to determine the contact angle at the liquid-solid interface. It is crucial to perform measurements at multiple locations on the surface to ensure reproducibility.[14]

-

Data Analysis: Report the average contact angle and the standard deviation. The time between droplet deposition and measurement should be standardized to account for any dynamic effects.[14]

Diagram: Contact Angle Measurement Workflow

Caption: Workflow for contact angle measurement.

Other Characterization Techniques

While contact angle measurement is a primary method, other techniques can provide complementary information about the hydrophobic properties of ODMA-based materials:

-

Atomic Force Microscopy (AFM): Can be used to probe the surface topography and hydrophobic/hydrophilic domains at the nanoscale.

-

Inverse Gas Chromatography (IGC): Measures the surface energy of the polymer, providing a more quantitative measure of its hydrophobicity.

-

Fluorescence Spectroscopy: Using hydrophobic fluorescent probes like pyrene, this technique can be employed to study the formation of hydrophobic microdomains in aqueous solutions of ODMA-containing copolymers.[15]

Table 1: Summary of Hydrophobicity Characterization Techniques

| Technique | Principle | Information Obtained |

| Contact Angle Goniometry | Measurement of the angle between a liquid droplet and a solid surface. | Surface wettability, hydrophobicity/hydrophilicity.[13] |

| Atomic Force Microscopy (AFM) | Probing surface topography with a sharp tip. | Nanoscale surface morphology and phase separation. |

| Inverse Gas Chromatography (IGC) | Adsorption of known gas molecules onto the material surface. | Surface energy and its dispersive and polar components. |

| Fluorescence Spectroscopy | Monitoring the fluorescence of a probe molecule sensitive to its microenvironment. | Critical association concentration and formation of hydrophobic microdomains.[15] |

Applications in Research and Drug Development

The pronounced hydrophobicity of N-Octadecyl methacrylamide makes it a valuable component in a variety of advanced applications, particularly in the biomedical and pharmaceutical sectors.

Drug Delivery Systems

The hydrophobic nature of ODMA is leveraged in the design of sophisticated drug delivery vehicles.[1]

-

Amphiphilic Copolymers for Micelles: When ODMA is copolymerized with hydrophilic monomers, the resulting amphiphilic polymers can self-assemble in aqueous solutions to form micelles. These core-shell structures have a hydrophobic core, formed by the aggregation of the octadecyl chains, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability in aqueous media and can be functionalized for targeted delivery.[16]

-

Hydrophobic Matrices for Controlled Release: ODMA-containing polymers can be used to create hydrophobic matrices that control the release of encapsulated drugs. The hydrophobic nature of the matrix limits the diffusion of aqueous fluids, leading to a sustained release profile.[6]

Biomaterials and Surface Modification

The ability of ODMA to modify surface properties is crucial in the development of advanced biomaterials.

-

Hydrophobic Coatings: Surfaces coated with ODMA-containing polymers exhibit increased water repellency, which can be beneficial for creating anti-fouling surfaces on medical devices or in marine applications.[1]

-

Modulation of Cell-Material Interactions: The hydrophobicity of a material's surface plays a significant role in its interaction with cells.[4] By incorporating ODMA into biomaterial scaffolds, it is possible to control protein adsorption and subsequent cell attachment, spreading, and proliferation.[4]

Other Applications

The unique properties of ODMA also find use in other industrial applications:

-

Adhesives and Sealants: The long alkyl chain can improve tack and flexibility in certain adhesive formulations.[1]

-

Thickeners and Rheology Modifiers: In hydrophobically associating polymers, the intermolecular association of the octadecyl groups can lead to a significant increase in the viscosity of aqueous solutions, making them effective thickeners in various formulations.[15][17]

Conclusion

N-Octadecyl methacrylamide is a monomer of significant scientific and industrial importance, primarily due to the pronounced hydrophobicity imparted by its long octadecyl chain. This inherent property, combined with the stability of the methacrylamide group, makes it a versatile building block for a wide range of polymeric materials. A thorough understanding of its molecular structure, synthesis, polymerization, and characterization is essential for harnessing its full potential. From advanced drug delivery systems to specialized surface coatings, the strategic incorporation of ODMA enables the development of materials with precisely tailored properties to meet the demands of modern technology and medicine.

References

-

Biomacromolecules. (2021). Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. ACS Publications. [Link]

-

PubMed. (2021). Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. [Link]

-

PubMed. (2021). Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. [Link]

-

Labinsights. (2023). Hydrophobic Polymers: The Magic of Repelling Water. [Link]

-

Amerigo Scientific. (n.d.). Hydrophobic Polymers. [Link]

-

Semantic Scholar. (2017). Synthesis of poly(n-octadecyl methacrylate-co-2-hydroxyethyl methacrylate) copolymer and their utilization as polymeric stabilizer in the preparation of PCL microspheres. [https://www.semanticscholar.org/paper/Synthesis-of-poly(n-octadecyl-methacrylate-co-2-and-Huda-Das/0239b980327f12e840d24b61947b9736868c991f]([Link]

-

ChemRxiv. (2022). Transition of Self-assembled Structures in Poly(N- octadecyl acrylamide-co-hydroxylethyl acrylamide) Random Copolymer Films. [Link]

-

IOSR Journal. (n.d.). Synthesis, Characterization and Performance Evaluation of Poly Octadecyl. [Link]

-

Taylor & Francis Online. (2012). Copolymers of glycidyl methacrylate and octadecyl acrylate: synthesis, characterization, swelling properties, and reactivity ratios. [Link]

-

ResearchGate. (2006). On the crystallization behavior of frustrated alkyl groups in poly(n-octadecyl methacrylate). [Link]

-

Journal of Applied Science and Engineering. (2017). Synthesis and Characterization of Hydrophobically Associating Polyacrylamide Modified with Long Fatty Chain. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Properties of Hydrophobically Modified Polyacrylamides. [Link]

-

PubChem. (n.d.). N-Octadecyl methacrylamide. [Link]

-

ResearchGate. (2023). Hydrophobically Associated Poly(acrylamide/octadecyl acrylate)-Carboxymethyl Cellulose Hydrogels: Synthesis, Characterization, and Shape Memory Ability. [Link]

-

ResearchGate. (n.d.). Synthesis and solution properties of comblike polymers from octadecyl methacrylate and acrylic acid. [Link]

-

Nature. (n.d.). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant group. [Link]

-

ResearchGate. (n.d.). Contact angle measurements of the polymer films. [Link]

-

MDPI. (2024). Hydrophobically Modified Polyacrylamide Incorporating Both Hydrophilic and Hydrophobic Units: Enhanced Printability and Stability in Aqueous Ink. [Link]

-

Technochemical. (n.d.). N-(n-Octadecyl)acrylamide. [Link]

-

Cambridge Open Engage. (2022). Transition of Self-assembled Structures in Poly(N- octadecyl acrylamide-co-hydroxylethyl acrylamide) Random Copolymer Films. [Link]

-